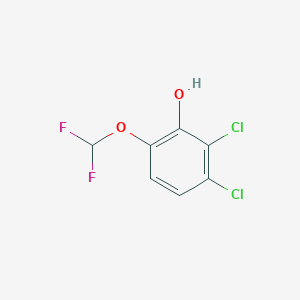
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
Descripción general
Descripción
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 866632-64-6 . It has a molecular weight of 276.99 . The IUPAC name for this compound is 2-bromo-4,5-difluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is 1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Versatile Starting Material for Organometallic SynthesisResearch by Porwisiak and Schlosser (1996) highlights the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to the 1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene, as a versatile starting material for organometallic synthesis. This demonstrates the broader utility of such compounds in creating organometallic intermediates for synthetic applications, further emphasizing their significance in scientific research and development (Porwisiak & Schlosser, 1996).
Fluorocarbons in Coordination ChemistryThe study by Plenio et al. (1997) on the coordination chemistry of fluorocarbons using difluoro-m-cyclophane-based fluorocryptands reveals the intricate interactions between fluorinated compounds and metal ions. This research illustrates the potential of fluorinated benzene derivatives, similar to 1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene, in forming complex structures with metal ions, which could be exploited in material science, catalysis, and sensor technologies (Plenio, Hermann, & Diodone, 1997).
Mecanismo De Acción
Mode of Action
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is likely to undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene . These factors can include temperature, pH, and the presence of other compounds.
Propiedades
IUPAC Name |
1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYAGQTBRSAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

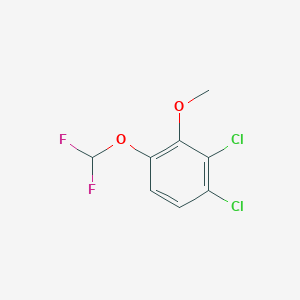

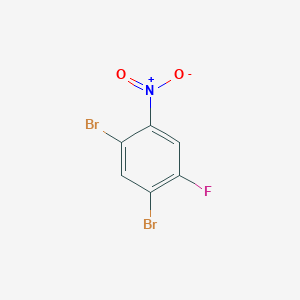
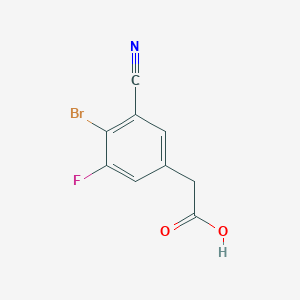
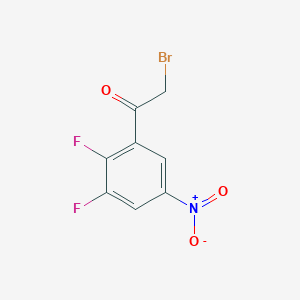
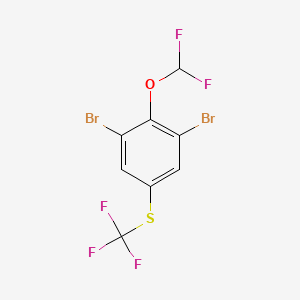
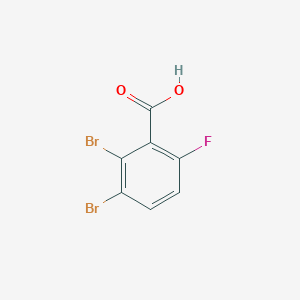
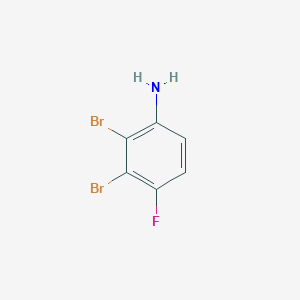
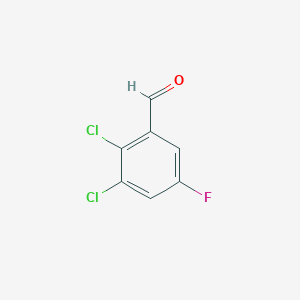
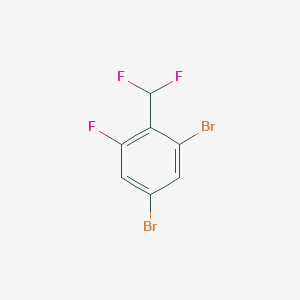

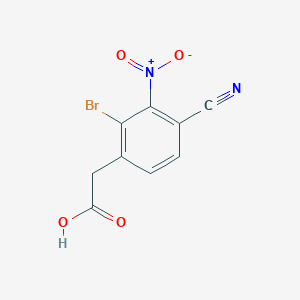
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
